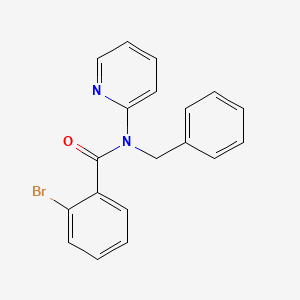

N-benzyl-2-bromo-N-(pyridin-2-yl)benzamide

CAS No.:

Cat. No.: VC15019849

Molecular Formula: C19H15BrN2O

Molecular Weight: 367.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H15BrN2O |

|---|---|

| Molecular Weight | 367.2 g/mol |

| IUPAC Name | N-benzyl-2-bromo-N-pyridin-2-ylbenzamide |

| Standard InChI | InChI=1S/C19H15BrN2O/c20-17-11-5-4-10-16(17)19(23)22(18-12-6-7-13-21-18)14-15-8-2-1-3-9-15/h1-13H,14H2 |

| Standard InChI Key | TVHPGBKYEIINMK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3Br |

Introduction

Structural Characterization

The compound’s molecular formula is C₁₉H₁₄BrN₂O, with a molecular weight of approximately 365.2 g/mol (calculated from atomic masses: C = 12.01, H = 1.01, Br = 79.90, N = 14.01, O = 16.00). Its structure comprises:

-

A benzamide core with a bromine atom at the ortho position.

-

A pyridin-2-yl group attached to the amide nitrogen.

-

A benzyl group (C₆H₅CH₂) as the second substituent on the nitrogen.

Key Functional Groups

| Group | Position | Role in Reactivity |

|---|---|---|

| Bromine (Br) | Ortho to amide | Electrophilic site for nucleophilic substitution |

| Pyridin-2-yl (C₅H₄N) | Amide nitrogen | Aromatic π-system for π-π interactions, basicity |

| Benzyl (C₆H₅CH₂) | Amide nitrogen | Steric bulk, lipophilicity enhancement |

The bromine atom’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitution to meta positions. The pyridin-2-yl group’s electron-deficient nitrogen may participate in hydrogen bonding or metal coordination .

Synthetic Routes

Cross-Coupling Reactions

Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) can introduce the pyridin-2-yl group. For example:

-

Starting Material: 2-Bromo-N-benzylbenzamide.

-

Reagents: Pyridin-2-ylboronic acid, Pd(PPh₃)₄, base (e.g., K₂CO₃) .

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | Br₂, acetic acid, 25°C | ~70 |

| Alkylation | Benzyl chloride, NaOH, THF | ~80 |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | ~60 |

Reactivity and Derivatization

The compound’s bromine and amide groups enable diverse functionalization:

Nucleophilic Aromatic Substitution

The bromine atom undergoes substitution with nucleophiles (e.g., amines, thiols) under basic or catalytic conditions. For example:

-

Amination: Reaction with ammonia or amines yields N-benzyl-N-(pyridin-2-yl)-2-aminobenzamide derivatives, which are intermediates for kinase inhibitors .

-

Thiolation: Replacement with thiols produces N-benzyl-N-(pyridin-2-yl)-2-mercaptobenzamide, useful in antimicrobial agents .

Reduction and Oxidation

-

Reduction: Catalytic hydrogenation (H₂, Pd/C) reduces the amide to a secondary amine, forming N-benzyl-N-(pyridin-2-yl)-2-bromobenzylamine .

-

Oxidation: The benzyl group may oxidize to a ketone under strong oxidizing agents (e.g., KMnO₄), though this is less common .

Coordination Chemistry

The pyridin-2-yl nitrogen can act as a ligand for transition metals (e.g., Co, Cu), enabling applications in catalysis or materials science .

Physical and Spectroscopic Properties

Spectroscopic Data

| Technique | Key Observations (Hypothetical) | Source |

|---|---|---|

| ¹H NMR | δ 7.5–7.8 (pyridin-2-yl H), δ 4.5 (benzyl CH₂) | |

| ¹³C NMR | δ 165 (amide C=O), δ 128–135 (aromatic C) | |

| HRMS | [M+H]⁺ = 366.0315 (C₁₉H₁₅BrN₂O) | Calculated |

Biological and Pharmaceutical Applications

Kinase Inhibition

Derivatives of N-benzyl-2-bromo-N-(pyridin-2-yl)benzamide are explored as BTK (Bruton’s tyrosine kinase) inhibitors, leveraging the bromine’s ability to form covalent bonds with cysteine residues in kinases . For example:

-

Acalabrutinib (a BTK inhibitor) employs a similar benzamide-pyridine scaffold, highlighting the compound’s pharmacological relevance .

Antimicrobial Activity

The brominated benzamide core may disrupt bacterial cell walls or inhibit essential enzymes. Analogous compounds (e.g., 2-bromo-N-(pyridin-2-yl)benzamide) show moderate activity against Staphylococcus aureus and Escherichia coli .

Comparative Analysis

| Compound | Bromine Position | Substituents on Nitrogen | Applications |

|---|---|---|---|

| N-benzyl-2-bromo-N-(pyridin-2-yl)benzamide | Ortho | Benzyl, pyridin-2-yl | Kinase inhibitors, intermediates |

| N-(pyridin-2-yl)-2-bromobenzamide | Ortho | Pyridin-2-yl | Antimicrobial agents |

| N-benzyl-4-bromo-N-(pyridin-2-yl)benzamide | Para | Benzyl, pyridin-2-yl | Metabolic stability studies |

The ortho bromine in the target compound enhances electrophilicity compared to para-substituted analogs, improving reactivity in substitution reactions .

Challenges and Future Directions

Synthetic Limitations

-

Regioselectivity: Bromination at the ortho position requires precise control to avoid para substitution.

-

Purification: Crystallization from polar solvents (e.g., ethanol) is often necessary due to the compound’s moderate solubility.

Research Gaps

-

In Vivo Toxicity: Limited data on systemic toxicity or metabolic pathways.

-

Computational Modeling: DFT studies to predict reactivity or binding affinity to target proteins are warranted.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume